4-(2,2-Dichlorocyclopropyl)butan-2-one
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Overview
Description
4-(2,2-Dichlorocyclopropyl)butan-2-one is an organic compound with the molecular formula C₇H₁₀Cl₂O It is characterized by the presence of a dichlorocyclopropyl group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dichlorocyclopropyl)butan-2-one typically involves the reaction of 2,2-dichlorocyclopropane with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichlorocyclopropyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopropyl derivatives .
Scientific Research Applications
4-(2,2-Dichlorocyclopropyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dichlorocyclopropyl)butan-2-one involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dichlorocyclopropyl)butan-2-ol: A similar compound with an alcohol group instead of a ketone.
4-(2,2-Dichlorocyclopropyl)butanoic acid: A carboxylic acid derivative.
2,2-Dichlorocyclopropylmethanol: A related compound with a methanol group.
Uniqueness
Its dichlorocyclopropyl group provides a versatile site for chemical modifications, making it valuable in synthetic chemistry and research .
Biological Activity
4-(2,2-Dichlorocyclopropyl)butan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, emphasizing its therapeutic potential.
- Molecular Formula : C7H10Cl2O
- Molecular Weight : 185.06 g/mol
Biological Activities
Research indicates that this compound and its derivatives exhibit significant biological activities. Key findings include:
- Antiproliferative Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Activity : The compound has also demonstrated antimicrobial properties, making it a candidate for further research in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Interference : Similar compounds have been observed to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes critical for cell survival and proliferation, although detailed pathways require further elucidation.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of this compound:
Table 1: Summary of Biological Studies
Study | Focus | Findings |
---|---|---|
Antiproliferative Effects | Significant inhibition of A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. | |
Antimicrobial Activity | Effective against various bacterial strains; potential for therapeutic applications. | |
Mechanistic Insights | Suggested mechanisms include apoptosis induction and enzyme inhibition. |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To better understand the biochemical pathways involved in its action.
- Derivatives Development : Exploring structural modifications to enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
4-(2,2-dichlorocyclopropyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O/c1-5(10)2-3-6-4-7(6,8)9/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQNPCRVSFVTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1CC1(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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